(3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound features a brominated phenyl ring and a piperidine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone typically involves the following steps:
Bromination of 5-methylphenyl: The starting material, 5-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ketone: The brominated product is then reacted with 2-methylpiperidine in the presence of a base like sodium hydride to form the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated phenyl ring and piperidine moiety allow it to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(3-Bromo-5-methoxypyridine): Similar in structure but contains a methoxy group instead of a piperidine moiety.
(2-Bromo-5-methylphenyl)(3-methyl-1-piperidinyl)methanone): Similar but with different substitution patterns on the phenyl ring.
Uniqueness: (3-Bromo-5-methylphenyl)(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of a brominated phenyl ring and a piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10-7-12(9-13(15)8-10)14(17)16-6-4-3-5-11(16)2/h7-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJHJJDZKOBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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